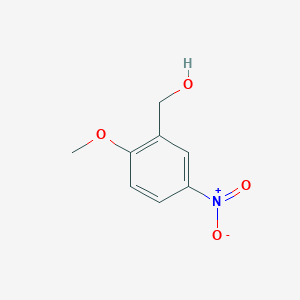

(2-Methoxy-5-nitrophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVYUOCVDRLAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589687 | |

| Record name | (2-Methoxy-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5804-49-9 | |

| Record name | (2-Methoxy-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 5 Nitrophenyl Methanol and Its Functionalized Derivatives

Direct Synthesis Pathways for (2-Methoxy-5-nitrophenyl)methanol

The direct synthesis of this compound is primarily achieved through the reduction of its corresponding aldehyde or the functionalization of precursor molecules.

Precursor Selection and Strategic Chemical Transformations

A common and effective precursor for the synthesis of this compound is 2-methoxy-5-nitrobenzaldehyde . The strategic transformation involves the selective reduction of the aldehyde functional group to a primary alcohol, while leaving the nitro group on the aromatic ring intact. This transformation is typically accomplished using a mild reducing agent.

Another viable pathway begins with 2-methoxy-5-nitrophenol . nih.gov This precursor can be functionalized through various reactions to introduce the required hydroxymethyl group.

For syntheses starting further back, N-(2-Methoxyphenyl)acetamide can be used. This approach involves a nitration step, which is directed to the 5-position by the methoxy (B1213986) group, followed by deprotection of the acetyl group and subsequent functional group manipulations to yield the target alcohol.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, and reducing agent.

For the reduction of 2-methoxy-5-nitrobenzaldehyde, sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent. The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at controlled temperatures, typically between 0°C and room temperature, to ensure selectivity and prevent over-reduction. chemicalbook.com The use of a continuous flow reactor has also been explored for similar multi-step syntheses involving nitration and other transformations, which can offer better control over reaction parameters and improve safety and efficiency. google.com

Optimizing the synthesis of precursors is also crucial. For instance, in the nitration of N-(2-methoxyphenyl)acetamide, using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) can lead to yields between 78–82% for the nitrated intermediate. Subsequent hydrolysis of the acetamide (B32628) to the corresponding aniline (B41778) can achieve yields of 73–97%. The principles of green chemistry, which aim to reduce hazards and waste, are increasingly being applied to reaction optimization. nih.gov

Interactive Table 1: Synthesis Parameters for this compound

| Precursor | Reagent(s) | Solvent | Key Conditions | Typical Yield |

|---|---|---|---|---|

| 2-Methoxy-5-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | Tetrahydrofuran | 0 - 20°C | High |

Synthesis of Regioisomeric and Analogous Nitrophenylmethanols

The synthesis of regioisomers and analogs of this compound involves similar chemical principles but starts with differently substituted precursors. These compounds are important for structure-activity relationship studies in various fields.

Regioisomers such as (3-methoxy-4-nitrophenyl)methanol) and (4-methoxy-3-nitrophenyl)methanol) are synthesized from their respective benzaldehyde (B42025) precursors. lookchem.com For example, 3-methoxy-4-nitrobenzyl alcohol can be prepared from benzyl (B1604629) alcohol through etherification with methanol, followed by a nitration reaction. The synthesis of (2-methoxy-4-nitrophenyl)methanol would similarly start from 2-methoxy-4-nitrobenzaldehyde (B151014) or related precursors. chemicalbook.com

Analogous compounds, such as (2-ethoxy-5-nitrophenyl)methanol) or (2-methyl-5-nitrophenyl)methanol , are created by using precursors with different alkoxy or alkyl groups on the aromatic ring. scbt.comchemicalbook.com The synthesis of more complex structures, like nitro regioisomers of tetrahydroquinolines, can be achieved through multi-component reactions, such as the imino Diels-Alder reaction. scielo.org.co

Interactive Table 2: Examples of Regioisomeric and Analogous Nitrophenylmethanols

| Compound Name | CAS Number | Molecular Formula | Key Precursor (Example) |

|---|---|---|---|

| (3-Methoxy-4-nitrophenyl)methanol (B1349400) | 80866-88-2 | C₈H₉NO₄ | 3-Methoxy-4-nitrobenzaldehyde |

| (4-Methoxy-3-nitrophenyl)methanol | 41870-24-0 | C₈H₉NO₄ | 4-Methoxy-3-nitrobenzaldehyde |

| (2-Ethoxy-5-nitrophenyl)methanol | Not Available | C₉H₁₁NO₄ | 2-Ethoxy-5-nitrobenzaldehyde |

| (2-Methoxy-4-nitrophenyl)methanol | Not Available | C₈H₉NO₄ | 2-Methoxy-4-nitrobenzaldehyde |

Derivatization Strategies for the (2-Methoxy-5-nitrophenyl) Scaffold

The (2-methoxy-5-nitrophenyl) scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse range of functionalized derivatives.

Transformations at the Methanol Group (e.g., oxidation to aldehyde)

The primary alcohol group of this compound is a key site for derivatization. A common transformation is the selective oxidation of the methanol group back to an aldehyde, forming 2-methoxy-5-nitrobenzaldehyde . This reaction is crucial for synthesizing other derivatives and is often achieved using mild oxidizing agents to prevent over-oxidation to a carboxylic acid. beilstein-journals.org

Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this type of selective oxidation. chemicalbook.comlearncbse.in For instance, the oxidation of the regioisomeric (3-methoxy-4-nitrophenyl)methanol to its corresponding aldehyde has been demonstrated with pyridinium dichromate in dichloromethane, yielding the product quantitatively. chemicalbook.com Modern, eco-friendly methods using ball milling and TEMPO-based catalysts have also been developed for the efficient oxidation of alcohols to aldehydes. beilstein-journals.org

Modifications of the Aromatic Ring System

The aromatic ring of this compound provides another avenue for derivatization, primarily through reactions involving the nitro group. The electron-withdrawing nature of the nitro group influences the reactivity of the ring. learncbse.in

A significant modification is the reduction of the nitro group to an amine, which yields (5-amino-2-methoxyphenyl)methanol . This transformation fundamentally changes the electronic properties of the molecule and opens up possibilities for further reactions, such as diazotization or acylation. The reduction can be carried out using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride. chemicalbook.comresearchgate.net

Further substitutions on the aromatic ring can also be envisioned, although the directing effects of the existing methoxy and hydroxymethyl groups would need to be carefully considered.

Functional Group Interconversions of the Nitro Moiety (e.g., reduction to amino)

A primary functional group interconversion for this compound and its derivatives involves the reduction of the nitro group to an amino group. This transformation is a critical step in the synthesis of various bioactive molecules and intermediates. The resulting amino compound, (5-amino-2-methoxyphenyl)methanol, serves as a versatile building block for further functionalization.

A common and effective method for this reduction is catalytic hydrogenation. For instance, the reduction of a related nitro-aromatic compound, 2-acetoxy-4-nitrotoluene, is achieved by stirring the compound with a 10% palladium-on-charcoal catalyst under a hydrogen atmosphere at ambient temperature. chemicalbook.com This process typically proceeds to completion within a few hours, yielding the corresponding aniline derivative in high purity after catalyst filtration and solvent evaporation. chemicalbook.com In another example, a nitro group on a complex N-(1,3,4-thiadiazol-2-yl)amide derivative was successfully reduced to an amine, demonstrating the broad applicability of this transformation. acs.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-acetoxy-4-nitrotoluene | 10% Pd/C, H₂, Ethyl acetate, Ambient temp., 2h | 3-acetoxy-4-methylaniline | 94% | chemicalbook.com |

| N-(5-(4-nitrophenylacetyl)amino-1,3,4-thiadiazol-2-yl)-... | Not specified | N-(5-(4-aminophenylacetyl)amino-1,3,4-thiadiazol-2-yl)-... | Not specified | acs.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient synthesis of this compound and its derivatives, enabling transformations that would otherwise be difficult or inefficient. Both acid and metal catalysts play significant roles.

The introduction of the nitro group itself is often a catalyzed process. The nitration of N-(2-methoxyphenyl)acetamide, a precursor, is typically performed using fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (0–5°C). The methoxy group directs the nitration to the desired 5-position, while the acetyl group protects the amine from oxidation, leading to N-(2-methoxy-5-nitrophenyl)acetamide in yields of 78–82%.

Palladium catalysis is widely employed for various transformations. As mentioned previously, palladium-on-charcoal is a standard catalyst for the hydrogenation of the nitro group. chemicalbook.com Furthermore, advanced palladium-catalyzed cross-coupling reactions are used to build more complex derivatives. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds. In one synthetic route, this reaction was used to couple 1-methylpiperazine (B117243) with an aryl halide to produce a desired product. acs.org Similarly, the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds, has been utilized to synthesize biaryl compounds from starting materials like ethyl 2-(4-bromophenyl)acetate. acs.org

| Reaction Type | Catalyst | Substrates | Purpose | Reference |

| Nitration | Concentrated H₂SO₄ | N-(2-Methoxyphenyl)acetamide, HNO₃ | Introduction of nitro group | |

| Hydrogenation | 10% Palladium-on-charcoal | 2-acetoxy-4-nitrotoluene | Reduction of nitro group | chemicalbook.com |

| Buchwald-Hartwig Amination | Palladium catalyst | Aryl halide, 1-methylpiperazine | C-N bond formation | acs.org |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst | Ethyl 2-(4-bromophenyl)acetate, boronic acid | C-C bond formation | acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound Related Compounds

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to organic synthesis. nih.gov For compounds related to this compound, these principles manifest in the use of eco-friendly reaction media and alternative energy sources. A notable example is the synthesis of 2-methoxy-4-(2-nitrovinyl)phenol, a related compound, where gelatin in an aqueous medium can promote the C-C bond formation between vanillin (B372448) and nitromethane (B149229) at room temperature, aligning with green chemistry goals.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, particularly ball milling, offers a powerful solvent-free alternative for organic reactions. rsc.org This high-energy milling technique can promote reactions between solid-state reactants in the absence of a solvent. An efficient diazotization of phenolic compounds with aryltriazenes has been demonstrated using ball milling under catalyst- and solvent-free conditions. rsc.org This method offers significant advantages, including mild reaction conditions, high selectivity, excellent yields, and simple operational procedures, making it a promising green alternative for industrial applications. rsc.org

The use of alternative energy sources like microwaves (MW) and ultrasound (US) is a cornerstone of green synthetic chemistry. nih.govunito.it These techniques can dramatically accelerate reaction rates, increase yields, and improve product selectivity compared to conventional heating methods. unito.itresearchgate.net

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner products. nih.gov For example, microwave heating has been successfully used to optimize deprotection and cyclization reactions, with one fused benzimidazole (B57391) system being prepared at 180°C in just 30 minutes. nih.gov

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates. unito.itresearchgate.net The combination of microwave and ultrasound (SMUI) can have synergistic effects, offering even greater process intensification. unito.it This combined approach has been used to achieve full conversion in transesterification reactions in minutes, compared to nearly an hour under conventional conditions. unito.it Both microwave and ultrasound have been independently and successfully applied to the synthesis of various heterocyclic compounds, such as pyrazolones, highlighting their versatility and effectiveness as green chemistry tools. researchgate.netproquest.com

| Green Chemistry Technique | Description | Advantages | Example Application | Reference |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to induce chemical reactions in the absence of solvent. | Solvent-free, mild conditions, high yields, simple operation. | Synthesis of azo dyes from phenolic compounds and aryltriazenes. | rsc.org |

| Microwave-Assisted Synthesis | Application of microwave energy to heat reaction mixtures rapidly and efficiently. | Reduced reaction times, improved yields, higher product purity. | Regioselective domino reaction for indole (B1671886) synthesis. | nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation, enhancing reaction rates. | Faster reactions, improved solvation and mixing. | Synthesis of 2-amino-4,6-diaryl pyrimidines. | researchgate.net |

| Combined MW/US Synthesis | Simultaneous application of microwave and ultrasound irradiation. | Synergistic effects, significant rate enhancements, energy saving. | Optimization of palm oil transesterification. | unito.it |

Elucidation of Reaction Mechanisms for 2 Methoxy 5 Nitrophenyl Methanol Transformations

Mechanistic Investigations of Photochemical Transformations Involving 2-Nitrophenylmethyl Systems

The 2-nitrobenzyl group, a core component of (2-Methoxy-5-nitrophenyl)methanol, is a well-known photolabile protecting group. Its cleavage mechanism upon UV irradiation is an intramolecular redox process that has been the subject of detailed investigation. researchgate.net The photolysis leads to the release of the protected alcohol and the formation of a nitroso-aldehyde or ketone at the benzylic position. researchgate.net

The photochemical release mechanism for substrates protected by 2-nitrobenzyl groups is more complex than a simple, direct cleavage. Laser flash photolysis studies on related 2-nitrobenzyl systems have identified several key transient intermediates. acs.org Upon photoexcitation, the 2-nitrobenzyl compound undergoes an intramolecular hydrogen abstraction to form an initial short-lived species. This is followed by a series of transformations involving distinct, observable intermediates:

aci-Nitro Tautomers: The primary, well-established transient intermediates are aci-nitro tautomers, which exhibit a characteristic maximum absorption around 400 nm. researchgate.netacs.org This tautomerism is a common mechanistic feature for many ortho-substituted aromatic nitro compounds undergoing photolysis. researchgate.net The formation of the aci-nitro form, or nitronic acid, involves the transfer of a hydrogen atom from the benzylic position to one of the oxygen atoms of the nitro group. researchgate.netspcmc.ac.in While thermodynamically less stable than the nitro form, the aci-nitro intermediate is a crucial step in the photochemical pathway. spcmc.ac.in

Cyclic Intermediates: Studies have revealed the formation of 1,3-dihydrobenz[c]isoxazol-1-ol derivatives as the subsequent intermediates formed from the decay of the aci-nitro tautomers in solution. acs.org This finding revised earlier proposed mechanisms that may have bypassed such cyclic species. acs.org

The established sequence of intermediates in the photolysis of 2-nitrobenzyl ethers is therefore: the initial aci-nitro transient, followed by a cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivative, and then a 2-nitrosobenzyl hemiacetal, which finally decomposes to release the alcohol and the corresponding 2-nitrosobenzaldehyde. acs.org

The rates of formation and decay of the transient intermediates in 2-nitrophenylmethyl photolysis are significantly influenced by the reaction medium, particularly pH and buffer concentrations. acs.org

The decay of the initial aci-nitro tautomer follows different pathways depending on the conditions. In buffered aqueous solutions around neutral pH (e.g., phosphate (B84403) buffer at pH 7), a distinct reaction pathway for the aci-nitro species has been identified. acs.org The fading reaction of the colored aci-nitro form is subject to general acid catalysis over a broad pH range (2–13). researchgate.net

The stability and reaction kinetics of the subsequent intermediates are also highly pH-dependent. For instance, the 2-nitrosobenzyl hemiacetals have been shown to be the rate-limiting step for methanol (B129727) release from 2-nitrobenzyl methyl ether at pH < 8 and from 1-(2-nitrophenyl)ethyl methyl ether at pH < 10. acs.org This observation is critical for applications where the speed of release is a key parameter.

Table 1: pH Dependency of Rate-Limiting Steps in Photorelease from 2-Nitrophenylmethyl Ethers

| Compound | pH Range | Rate-Limiting Intermediate |

|---|---|---|

| 2-Nitrobenzyl methyl ether | < 8 | Hemiacetal |

| 1-(2-Nitrophenyl)ethyl methyl ether | < 10 | Hemiacetal |

This interactive table is based on findings from mechanistic studies on related 2-nitrobenzyl systems. acs.org

Nucleophilic and Electrophilic Reaction Mechanisms of the (2-Methoxy-5-nitrophenyl)moiety

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is dictated by the electronic properties of its substituents: the methoxy (B1213986) (-OCH₃) group and the nitro (-NO₂) group.

The -OCH₃ group is an electron-donating group due to its +R (resonance) effect, which is stronger than its -I (inductive) effect. It is an activating group and directs incoming electrophiles to the ortho and para positions. learncbse.in Conversely, the -NO₂ group is a powerful electron-withdrawing group due to its strong -R and -I effects. It is strongly deactivating and a meta-director for electrophilic aromatic substitution. learncbse.in

In the (2-Methoxy-5-nitrophenyl) moiety, the positions on the ring are influenced as follows:

Position 1: Substituted with the hydroxymethyl group.

Position 2: Substituted with the methoxy group.

Position 3: ortho to the -OCH₃ group and meta to the -NO₂ group.

Position 4: para to the -OCH₃ group and ortho to the -NO₂ group.

Position 5: Substituted with the nitro group.

Position 6: ortho to the -OCH₃ group and ortho to the -NO₂ group.

For nucleophilic aromatic substitution (SNAr) , the presence of the strongly electron-withdrawing nitro group is essential. The SNAr mechanism is facilitated by substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. The nitro group is highly effective at this, particularly when the attack occurs at the ortho or para positions relative to it. Therefore, positions 4 and 6 are activated towards nucleophilic attack, assuming a suitable leaving group is present at one of those positions.

Mechanistic Studies of Functional Group Interconversions on the Aromatic Ring and Side Chain

The this compound molecule possesses two primary functional groups that can be readily transformed: the hydroxymethyl group (-CH₂OH) on the side chain and the nitro group (-NO₂) on the aromatic ring. vulcanchem.com

Interconversions of the Hydroxymethyl Group: The primary alcohol functionality can undergo several key transformations.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde, (2-Methoxy-5-nitrophenyl)carbaldehyde, or further to the carboxylic acid, 2-Methoxy-5-nitrobenzoic acid. vulcanchem.com The mechanism of oxidation depends on the reagent used. With a mild oxidant like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds via the formation of a chromate (B82759) ester followed by E2-type elimination of a proton from the benzylic carbon to yield the aldehyde. Stronger oxidants, such as potassium permanganate (B83412) (KMnO₄) in alkaline solution, will typically oxidize the primary alcohol directly to the carboxylate salt, which upon acidic workup gives the carboxylic acid.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions on the side chain. vulcanchem.com For example, reaction with thionyl chloride (SOCl₂) proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) to yield (1-chloromethyl)-2-methoxy-5-nitrobenzene.

Interconversions of the Nitro Group: The nitro group is a versatile functional group that is most commonly transformed via reduction.

Reduction to an Amino Group: The nitro group can be reduced to an amino group (-NH₂) to form (5-Amino-2-methoxyphenyl)methanol. vulcanchem.com This is a fundamental transformation in aromatic chemistry. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or reduction with metals in acidic solution (e.g., tin or iron in HCl). The mechanism for metal-in-acid reduction involves a series of single electron transfers from the metal surface and protonation steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine.

Role of 2 Methoxy 5 Nitrophenyl Methanol As a Versatile Building Block in Complex Molecule Synthesis

Application in the Construction of Advanced Organic Scaffolds

The structural framework of (2-Methoxy-5-nitrophenyl)methanol makes it an ideal precursor for the synthesis of advanced organic scaffolds, particularly those containing the tetrahydroisoquinoline core. The tetrahydroisoquinoline motif is a privileged structure found in a large number of natural products and synthetic molecules with significant biological activities. nih.gov

The synthesis of these scaffolds often begins with the conversion of this compound to a more elaborated intermediate. For instance, the benzylic alcohol can be oxidized to the corresponding aldehyde, 2-methoxy-5-nitrobenzaldehyde, which then serves as a key electrophile in cyclization reactions. Alternatively, the alcohol can be converted into a good leaving group, such as a halide (e.g., 2-methoxy-5-nitrobenzyl bromide), to facilitate nucleophilic substitution reactions.

A general strategy for constructing tetrahydroisoquinoline scaffolds involves the Bischler-Napieralski reaction or the Pictet-Spengler reaction. wikipedia.orgorganic-chemistry.orgnih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of various substituted tetrahydroisoquinolines from related nitrophenyl precursors illustrates the potential of this building block. For example, the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using condensing agents like POCl₃ is a well-established method. organic-chemistry.org In this context, this compound can be envisioned as a precursor to the necessary β-arylethylamine or N-acyl-β-arylethylamine intermediates required for these cyclizations.

The following table outlines a conceptual synthetic pathway for the construction of a substituted tetrahydroisoquinoline scaffold starting from this compound.

| Step | Transformation | Intermediate/Product | Reagents and Conditions |

| 1 | Oxidation of the benzylic alcohol | 2-Methoxy-5-nitrobenzaldehyde | Mild oxidizing agent (e.g., PCC, DMP) in an appropriate solvent. |

| 2 | Condensation with a β-arylethylamine | Iminium ion intermediate | Acid catalyst (e.g., HCl, TFA). |

| 3 | Intramolecular cyclization (Pictet-Spengler) | Tetrahydroisoquinoline scaffold | Acid-catalyzed ring closure. |

| 4 | Further functionalization | Variously substituted tetrahydroisoquinolines | Reduction of the nitro group, N-alkylation, etc. |

This strategic approach allows for the introduction of diversity at various points in the molecular scaffold, making this compound a valuable starting material for creating libraries of complex organic molecules for drug discovery and materials science.

Utilization in Heterocyclic Compound Synthesis

The utility of this compound extends to the synthesis of a broad range of heterocyclic compounds beyond tetrahydroisoquinolines. The presence of the nitro group is particularly advantageous as it can be readily reduced to an amino group, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles.

One notable application is in the synthesis of indole (B1671886) derivatives. Indole alkaloids represent a large and important class of natural products with diverse biological activities. nih.govnih.gov A synthetic route to methyl 5-methoxyindole-2-acetate, a useful intermediate for more complex indole alkaloids, has been developed starting from 5-methoxy-2-nitrophenylacetic acid, which is a direct derivative of this compound via oxidation and homologation. researchgate.net The key step in this synthesis is the reductive cyclization of a dinitro-styrene derivative, which is a common strategy for indole ring formation.

The general sequence for the synthesis of indole derivatives from this compound can be outlined as follows:

| Step | Transformation | Intermediate/Product | Key Reaction Type |

| 1 | Oxidation and homologation | 5-Methoxy-2-nitrophenylacetic acid | Oxidation, followed by reaction with a C1 building block. |

| 2 | Condensation/Coupling | Substituted nitro-aromatic precursor | Various condensation or coupling reactions. |

| 3 | Reductive Cyclization | Indole derivative | Reduction of the nitro group and intramolecular cyclization. |

Furthermore, the aldehyde derivative, 2-methoxy-5-nitrobenzaldehyde, can participate in multi-component reactions (MCRs) to generate complex heterocyclic scaffolds in a single step. nih.govbeilstein-journals.orgnih.govub.edumdpi.com MCRs are highly efficient processes that allow for the rapid assembly of molecular complexity from simple starting materials. For instance, a Biginelli-type reaction involving 2-methoxy-5-nitrobenzaldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) could potentially yield dihydropyrimidinone or dihydropyrimidinethione derivatives, which are known to possess a wide range of pharmacological activities.

Integration into Multi-Step Synthetic Sequences for Natural Product Analogs and Complex Targets

The strategic placement of functional groups in this compound makes it a valuable intermediate in longer, multi-step synthetic sequences aimed at the preparation of natural product analogs and other complex molecular targets. The ability to sequentially or selectively manipulate the alcohol, methoxy (B1213986), and nitro groups provides chemists with a high degree of control over the synthetic route. organic-chemistry.orgnih.govnih.gov

A key transformation in these multi-step syntheses is often the reduction of the nitro group to an amine. This amino group can then be used as a handle for a variety of subsequent reactions, such as acylation, alkylation, or diazotization, allowing for the introduction of further complexity and the construction of diverse molecular frameworks. For example, the synthesis of bioactive benzohydrazide (B10538) derivatives has been reported starting from 2-bromo-5-methoxybenzoic acid, a compound that could be conceptually derived from this compound through a series of functional group transformations.

An illustrative example of the integration of a related nitro-aromatic compound in a multi-step synthesis is the preparation of N-(1,3,4-thiadiazol-2-yl)amide derivatives, which have been identified as inhibitors of 6-phosphogluconate dehydrogenase, a potential target for cancer therapy. While this specific example does not start directly from this compound, the synthetic strategies employed, such as the manipulation of nitro and amino groups on a substituted benzene (B151609) ring, are directly applicable.

The following table summarizes the potential transformations of this compound and its derivatives that are valuable in multi-step synthesis:

| Starting Material Derivative | Transformation | Resulting Functional Group/Scaffold | Potential Application |

| This compound | Oxidation | 2-Methoxy-5-nitrobenzaldehyde | Electrophile in C-C bond forming reactions |

| 2-Methoxy-5-nitrobenzaldehyde | Reductive amination | 2-Methoxy-5-nitrobenzylamine | Nucleophile, precursor to amides |

| This compound | Halogenation | 2-Methoxy-5-nitrobenzyl halide | Electrophile for nucleophilic substitution |

| Any of the above | Nitro group reduction | 5-Amino-2-methoxy derivatives | Precursor for heterocyclic synthesis, diazotization |

Through these and other transformations, this compound serves as a linchpin in the assembly of complex molecules, providing a reliable and versatile starting point for the exploration of new chemical space in the quest for novel bioactive compounds and functional materials.

Advanced Spectroscopic and Structural Characterization in the Context of 2 Methoxy 5 Nitrophenyl Methanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (e.g., 1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of (2-Methoxy-5-nitrophenyl)methanol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic region would display characteristic signals for the three protons on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the methoxy (B1213986) group is expected to appear as a doublet, while the proton ortho to both the methoxy and hydroxymethyl groups would likely be a doublet as well. The third aromatic proton, situated between the nitro and methoxy groups, would present as a doublet of doublets. The methoxy group protons would yield a sharp singlet, and the benzylic methylene (B1212753) protons would appear as a singlet or a doublet, which can couple with the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methoxy carbon, and one for the benzylic carbon. The chemical shifts are influenced by the electronic effects of the substituents; the nitro group has a strong deshielding effect, while the methoxy and hydroxymethyl groups have shielding effects on the attached carbons.

While specific, experimentally verified spectral data for this compound is not widely published in readily accessible literature, the expected chemical shifts can be predicted based on established substituent effects and data from closely related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard NMR principles and data from analogous compounds. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic-H | ~8.1-8.3 | d | H6 (ortho to -NO₂) |

| Aromatic-H | ~7.9-8.1 | dd | H4 (between -OCH₃ & -NO₂) |

| Aromatic-H | ~7.0-7.2 | d | H3 (ortho to -OCH₃) |

| Methylene-H | ~4.7 | s | -CH₂OH |

| Methoxy-H | ~3.9 | s | -OCH₃ |

| Hydroxyl-H | Variable | br s | -OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic-C | ~160-165 | C2 (-OCH₃) | |

| Aromatic-C | ~141-143 | C5 (-NO₂) | |

| Aromatic-C | ~130-135 | C1 (-CH₂OH) | |

| Aromatic-C | ~125-128 | C6 | |

| Aromatic-C | ~115-118 | C4 | |

| Aromatic-C | ~110-113 | C3 | |

| Methylene-C | ~60-65 | -CH₂OH | |

| Methoxy-C | ~56 | -OCH₃ |

Mass Spectrometry (MS) Techniques for Molecular Elucidation and Reaction Monitoring (e.g., EIMS, LC-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound and its reaction products. The molecular formula of this compound is C₈H₉NO₄, corresponding to a monoisotopic mass of 183.0532 Da. chemspider.com

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺˙) and a series of fragment ions that provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways for this compound would include the loss of a hydroxyl radical (·OH), a methoxy radical (·OCH₃), or the entire hydroxymethyl group (·CH₂OH).

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyzing reaction mixtures or thermally sensitive compounds, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is preferred. In positive-ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of 184.0609. Data for the isomeric (5-Methoxy-2-nitrophenyl)methanol shows a prominent [M+1]⁺ ion at m/z 184.1, confirming this expectation. vulcanchem.com This technique is invaluable for monitoring the progress of reactions, such as the photochemical cleavage of derivatives.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (calculated) | Ionization Technique | Comment |

| [M+H]⁺ | [C₈H₁₀NO₄]⁺ | 184.0609 | ESI (+) | Protonated molecule |

| [M]⁺˙ | [C₈H₉NO₄]⁺˙ | 183.0532 | EI | Molecular ion |

| [M-OH]⁺ | [C₈H₈NO₃]⁺ | 166.0499 | EI | Loss of hydroxyl radical |

| [M-CH₂O]⁺˙ | [C₇H₇NO₃]⁺˙ | 153.0426 | EI | Loss of formaldehyde (B43269) from benzylic alcohol |

| [M-OCH₃]⁺ | [C₇H₆NO₃]⁺ | 152.0342 | EI | Loss of methoxy radical |

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Derivatives and Complexes

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not reported in the searched literature, this technique is crucial for characterizing its derivatives and any coordination complexes it may form.

For derivatives, such as esters or ethers formed from the benzylic alcohol, X-ray diffraction would confirm the covalent structure and reveal key conformational details, such as the torsion angles defining the orientation of the substituents relative to the benzene ring. Furthermore, it provides insight into the intermolecular forces that govern the crystal packing, including hydrogen bonding (involving the nitro group oxygen atoms as acceptors), π-π stacking interactions between aromatic rings, and van der Waals forces. For example, crystallographic studies on the related compound 2-methoxy-5-nitroaniline (B165355) reveal a monoclinic crystal system stabilized by N–H⋯O hydrogen bonds and antiparallel π-stacking. Similar interactions would be expected to play a significant role in the crystal lattice of this compound derivatives.

Analysis of such structures is fundamental to understanding structure-property relationships, for instance, how solid-state packing might influence photochemical reactivity.

Time-Resolved Spectroscopic Methods for Kinetic and Mechanistic Studies (e.g., laser flash photolysis with UV-Vis and IR detection)

The 2-nitrobenzyl moiety is a well-known photolabile protecting group, and time-resolved spectroscopy is essential for studying the kinetics and mechanism of its photodecomposition. Upon UV irradiation, 2-nitrobenzyl alcohols undergo an intramolecular hydrogen abstraction to form a transient aci-nitro intermediate, which then rearranges to release the protected alcohol and form a 2-nitrosobenzaldehyde product.

Laser Flash Photolysis (LFP): LFP experiments using UV-Vis detection have been instrumental in studying this mechanism. In studies of compounds structurally similar to this compound, such as 4,5-dimethoxy-2-nitrobenzyl alcohol, laser excitation leads to the rapid formation of transient species that can be monitored spectroscopically. nih.gov The primary photoproduct is the aci-nitro anion, which has a characteristic strong absorption in the visible region (around 400-450 nm). The decay of this intermediate can be monitored on the microsecond to millisecond timescale to determine rate constants for its conversion to the final nitroso product. nih.gov

In some substituted 2-nitrobenzyl systems, a transient triplet state with charge-transfer character has also been detected immediately following the laser pulse, providing further insight into the primary photochemical events. nih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides complementary information by tracking changes in vibrational modes during the reaction. It has been used to identify the specific structures of intermediates in the photolysis of 2-nitrobenzyl compounds, such as the cyclic benzisoxazolidine intermediates and the final nitroso-carbonyl products, by detecting their characteristic vibrational frequencies.

Table 3: Key Transient Species in the Photolysis of 2-Nitrobenzyl Alcohols

| Transient Species | Spectroscopic Signature | Detection Method | Typical Lifetime |

| Triplet State | Broad absorption in the visible spectrum | LFP (UV-Vis) | Nanoseconds |

| aci-Nitro Intermediate | Strong absorption ~400-450 nm | LFP (UV-Vis) | Microseconds to milliseconds |

| Nitroso Product | Absorption in the near-UV/Visible region | LFP (UV-Vis), TRIR | Stable Product |

Computational Chemistry and Theoretical Studies on 2 Methoxy 5 Nitrophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecules like (2-Methoxy-5-nitrophenyl)methanol. By calculating the electron density, DFT methods can elucidate a variety of chemical properties.

For analogous compounds, such as 5-chloro-2-nitroanisole, DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set have been employed to analyze vibrational spectra and electronic properties. researchgate.net Such studies reveal insights into the molecule's geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability. researchgate.net

In the case of this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) significantly influence its electronic properties. The nitro group, in particular, lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. DFT calculations can precisely map these electronic effects. For example, in studies of other nitroaromatic compounds, the nitro group is shown to be a key site for electrophilic interactions. nih.gov

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net For a series of nitro-coumarin derivatives, DFT calculations have been used to compute these indices, providing a framework for understanding their reactivity. researchgate.net A high electrophilicity index for a compound like this compound would indicate its propensity to act as an electrophile.

| Descriptor | Definition | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. A higher EHOMO suggests a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. A lower ELUMO suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ is the electronic chemical potential) | Quantifies the global electrophilic nature of a molecule. |

Table 1: Key DFT-derived reactivity descriptors and their relevance.

The biological activity and physical properties of this compound are governed by its intermolecular interactions. Computational methods are invaluable for studying these non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces.

Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular contacts in the crystalline state. For a related compound, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, Hirshfeld analysis revealed the significance of O···H, H···H, C···H, and N···H contacts in stabilizing the crystal structure. researchgate.net For this compound, the hydroxyl (-OH) and nitro (-NO₂) groups are expected to be primary sites for hydrogen bonding. The methoxy group can also act as a hydrogen bond acceptor.

Molecular docking simulations are frequently used to predict the binding mode of a small molecule within the active site of a biological target, such as an enzyme or receptor. These simulations can provide insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. For instance, in a study of nitrofuran analogues as antitubercular agents, molecular docking was used to identify key binding interactions within the active site of nitroreductase. aimspress.com For this compound, docking studies could elucidate its potential to interact with various biological targets, guided by the hydrogen bonding capabilities of its functional groups and potential π–π stacking interactions involving the benzene (B151609) ring.

| Interaction Type | Potential Functional Groups Involved in this compound | Significance |

| Hydrogen Bonding | Hydroxyl (-OH), Nitro (-NO₂), Methoxy (-OCH₃) | Crucial for binding to biological targets and for crystal packing. |

| π–π Stacking | Phenyl Ring | Important for interactions with aromatic residues in proteins and for stabilizing crystal structures. |

| van der Waals Forces | Entire Molecule | Contribute to the overall stability of intermolecular complexes. |

Table 2: Potential intermolecular interactions for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with the surrounding environment, such as a solvent.

MD simulations are particularly useful for understanding the influence of the solvent on molecular conformation and behavior. The properties of a molecule can change significantly in different solvents due to varying degrees of solvation and specific solute-solvent interactions. For example, MD simulations of nitrobenzene (B124822) in aqueous solution have shown that hydrogen bonding with water molecules can slow down internal conversion processes. acs.org Similarly, the conformation of the nitro group in nitroaromatic compounds can be affected by the solvent environment. unimelb.edu.au For this compound, MD simulations in different solvents (e.g., water, methanol (B129727), a non-polar solvent) could reveal how the solvent affects its conformational preferences and the accessibility of its functional groups for interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govacs.org These models are valuable for predicting the properties of new, unsynthesized derivatives and for guiding the design of molecules with desired characteristics.

For derivatives of this compound, a QSAR study might aim to predict their toxicity or efficacy as, for example, antimicrobial or anticancer agents. A systematic review of QSAR studies on nitroaromatic compounds highlights various molecular descriptors that have been successfully used to model their toxic effects. nih.gov These descriptors can be categorized as constitutional, topological, geometric, and electronic.

A QSPR study, on the other hand, could be used to predict physical properties like melting point, boiling point, or solubility for a series of related compounds. For instance, a QSPR model for the melting points of substituted benzenes has been developed using quantum-chemical descriptors. acs.org

The development of a QSAR or QSPR model for derivatives of this compound would involve the following steps:

Data Set Assembly: A collection of derivatives with experimentally measured activities or properties is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

| Descriptor Class | Examples | Relevance to this compound Derivatives |

| Constitutional | Molecular weight, number of nitro groups, number of hydroxyl groups | Basic structural information that influences physical and biological properties. |

| Topological | Wiener index, Kier & Hall indices | Describe molecular branching and connectivity, which can affect bioavailability and receptor binding. |

| Geometric | Molecular surface area, molecular volume | Relate to the size and shape of the molecule, which are important for steric interactions. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on atoms | Quantify the electronic characteristics that govern reactivity and intermolecular interactions. |

Table 3: Classes of molecular descriptors used in QSAR/QSPR modeling.

Medicinal Chemistry and Pharmacological Relevance of 2 Methoxy 5 Nitrophenyl Methanol Derived Compounds

Design and Synthesis of Pharmacologically Active Scaffolds Based on the Nitrophenylmethanol Moiety

The design of pharmacologically active scaffolds originating from the (2-nitrophenyl)methanol core, including its methoxy-substituted variants, is often guided by the structure of a known ligand or a biological target. A prominent example is the development of inhibitors for PqsD, a key enzyme in the quorum-sensing pathway of Pseudomonas aeruginosa. rsc.org The design of these inhibitors was inspired by anthraniloyl-CoA, a natural substrate of PqsD. This led to scaffolds that could mimic the substrate and interfere with the enzymatic reaction. rsc.org

The synthesis of these derivatives typically involves multi-step processes. For instance, (2-nitrophenyl)methanol derivatives bearing a second aryl or heteroaryl group can be prepared through Grignard reactions. rsc.org Commercially available or synthesized substituted nitrobenzaldehydes are reacted with appropriate Grignard reagents, such as phenylmagnesium chloride, to yield the desired diaryl methanol (B129727) products. rsc.org

Specifically, the synthesis of methoxy-substituted derivatives, such as (phenyl)(2-methoxy-5-nitrophenyl)methanol analogues, can be achieved by utilizing precursors like 2-methoxy-5-nitroaniline (B165355) or 2-methoxy-5-nitrophenol. rsc.orgsemanticscholar.org For example, 2-methoxy-5-nitroaniline can be synthesized by the nitration of N-(2-methoxyphenyl)acetamide followed by deprotection. The methoxy (B1213986) group in this precursor directs the nitration to the desired 5-position. instras.com Another approach involves the reduction of a corresponding aldehyde. For instance, (2-(2-chloroethoxy)-5-nitrophenyl)methanol (B11927281) can be synthesized from its corresponding aldehyde using sodium tetrahydroborate as a reducing agent. nih.gov

Furthermore, the core structure can be integrated into more complex heterocyclic systems. One such example is the synthesis of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide, which is prepared by reacting 2-methoxy-5-nitroaniline with maleic anhydride (B1165640) in glacial acetic acid. semanticscholar.org This butenamide can then be used as a ligand to form metal complexes with potential biological activities. semanticscholar.org These synthetic strategies highlight the versatility of the nitrophenylmethanol moiety and its precursors in generating a library of compounds for pharmacological screening.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the (2-nitrophenyl)methanol scaffold investigated as PqsD inhibitors, several key structural features have been shown to influence activity. rsc.org

The substitution pattern on the nitrophenyl ring is a critical determinant of inhibitory potency. The nitro group itself is often essential for activity, as its replacement with functionalities like amino, trifluoromethyl, or halogen groups leads to inactive compounds. rsc.org However, the introduction of additional substituents onto the nitrophenyl ring can modulate activity. A systematic study revealed that electron-donating groups (EDGs) are generally favored over electron-withdrawing groups (EWGs). rsc.org For instance, derivatives with an added methyl or methoxy group on the nitrophenyl ring were found to be potent inhibitors, with IC₅₀ values comparable to the unsubstituted parent compound. rsc.org In contrast, the introduction of EWGs like chlorine or an additional nitro group resulted in diminished inhibitory activity. rsc.org

The position of these substituents also plays a role. For many derivatives, substitution at the para-position (position 5, as in the parent compound of this article) relative to the methanol group appears to be more favorable for target affinity. rsc.org

The nature of the second group attached to the benzylic carbon is another key area for SAR exploration. While a phenyl group provides a good baseline activity, modifications to this ring can lead to improved potency. For example, replacing the phenyl ring with certain heteroaromatic systems, such as a 2-furyl group, has been shown to enhance PqsD inhibition, whereas a 3-furyl isomer was almost inactive. rsc.org This indicates that both the electronic nature and the spatial arrangement of the second aromatic ring are important for effective binding to the target enzyme.

The following table summarizes the SAR data for selected (2-nitrophenyl)methanol derivatives as PqsD inhibitors, including a methoxy-substituted analog.

| Compound | Substituent (Z1) | Substituent (Z2) | IC₅₀ (µM) at 1 min | IC₅₀ (µM) at 30 min |

|---|---|---|---|---|

| Unsubstituted | H | H | 2.8 ± 0.3 | 0.8 ± 0.1 |

| Methoxy Derivative | H | OCH₃ | 3.0 ± 0.4 | 0.7 ± 0.1 |

| Methyl Derivative | H | CH₃ | 3.0 ± 0.2 | 0.8 ± 0.1 |

| Chlorine Derivative | H | Cl | 22 ± 2 | 4.8 ± 0.5 |

| Nitro Derivative | NO₂ | H | > 50 | > 50 |

Data sourced from a study on PqsD inhibitors, illustrating the effect of substituents on the nitrophenyl ring. rsc.org

Investigation of Molecular Targets and Mechanisms of Action in Biological Systems (e.g., enzyme inhibition, anti-biofilm activity)

A significant body of research on (2-nitrophenyl)methanol derivatives has focused on their potential as anti-infective agents, specifically targeting bacterial communication systems. The molecular target for a prominent class of these compounds is PqsD, an enzyme essential for the biosynthesis of signal molecules in the opportunistic pathogen Pseudomonas aeruginosa. rsc.orgnih.gov These signal molecules, including 2-heptyl-4-quinolone (HHQ) and the Pseudomonas quinolone signal (PQS), regulate the expression of virulence factors and are critical for biofilm formation. rsc.org

The mechanism of action for these inhibitors involves interfering with the formation of the anthraniloyl-PqsD covalent complex, a key step in the enzymatic reaction. rsc.org By preventing the proper binding and processing of the natural substrate, these compounds effectively shut down the production of quinolone signals. This disruption of the quorum-sensing pathway leads to a significant reduction in virulence factor production and a marked inhibition of biofilm formation, without exhibiting direct antibiotic effects on bacterial growth. rsc.org This anti-virulence approach is a promising strategy for combating bacterial infections, as it is less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Beyond PqsD, the broader class of nitroaromatic compounds has been investigated for activity against various biological targets. For example, other nitro-containing scaffolds have been identified as inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), a potential target in oncology. acs.org While not directly derived from this compound, these studies show the potential of the nitrophenyl motif to be incorporated into inhibitors of diverse enzymes.

The anti-biofilm activity of these compounds is a direct consequence of their mechanism of action on quorum sensing. rsc.orgresearchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. By inhibiting the signaling pathways that control biofilm maturation, derivatives of this compound can render the bacteria more susceptible to clearance by the host immune system or conventional antimicrobial agents. The nitric oxide (NO) component that can be generated from nitroaromatic compounds under reductive conditions may also contribute to anti-biofilm effects, as NO is known to disperse biofilm matrices. nih.gov

Prodrug Strategies Utilizing the this compound Framework

The this compound framework is an excellent candidate for the design of photocleavable prodrugs. This strategy involves masking a biologically active molecule with a photolabile protecting group (PPG), rendering it inactive. nih.gov The active drug is then released at a specific site and time upon irradiation with light of a particular wavelength. This approach offers precise spatiotemporal control over drug delivery, minimizing off-target effects.

The o-nitrobenzyl group is one of the most widely used PPGs due to its chemical stability and efficient photochemical release mechanism. umn.eduacs.org The this compound structure is a derivative of this classic o-nitrobenzyl scaffold. A key challenge in the application of PPGs, especially in biological systems, is the need for activation by wavelengths in the near-UV or visible range to avoid the damaging effects of short-wavelength UV light and to allow for deeper tissue penetration. nih.gov

The inclusion of electron-donating substituents, such as methoxy groups, on the nitrobenzyl ring is a well-established strategy to red-shift the absorption maximum to longer, more biocompatible wavelengths. nih.gov For example, the widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group was developed based on this principle. The methoxy group at the 2-position and the nitro group at the 5-position in the this compound scaffold are electronically analogous to other substituted nitrobenzyl PPGs. instras.comumn.edu Therefore, this framework can be used to "cage" various functional groups, such as alcohols, phenols, carboxylic acids, and phosphates, within a therapeutic agent. Upon photolysis, the nitro group is reduced, leading to a rearrangement that cleaves the bond to the active drug, releasing it from the caging group. nih.gov

This strategy has been successfully applied in various research contexts, from releasing neurotransmitters in neuroscience to activating enzymes in cell biology. nih.govumn.edu The development of methoxy-substituted nitrodibenzofuran-based protecting groups, which also show improved photolysis properties, further underscores the value of methoxy substitution in designing advanced PPGs for biological applications. umn.edu

Environmental Behavior and Degradation Pathways of Nitrophenyl Methanols

Photolytic Degradation Studies

The photolytic degradation of nitroaromatic compounds is a significant pathway for their transformation in the environment. nih.govnih.gov The absorption of light can lead to the excitation of the molecule, initiating a series of photochemical reactions. For compounds like (2-Methoxy-5-nitrophenyl)methanol, the presence of the nitro group is expected to be the primary driver of its photolytic behavior.

Studies on nitroaromatic compounds, such as nitrobenzene (B124822) and nitrophenols, have shown that direct photolysis in aqueous solutions can lead to the formation of various intermediates. nih.gov A common mechanism involves a nitro-nitrite intramolecular rearrangement following light absorption. nih.gov This rearrangement can lead to the cleavage of the C-NO2 bond, resulting in the formation of a phenoxy radical and nitrogen monoxide (NO) or nitrogen dioxide (NO2). frontiersin.org

Research on the photolysis of nitroguaiacols (methoxynitrophenols), which are structurally analogous to this compound, has provided more specific insights. A study on the photolysis of 4-nitroguaiacol (4NG) and 5-nitroguaiacol (5NG) under artificial sunlight revealed that degradation follows first-order kinetics at low concentrations. frontiersin.org The primary degradation pathways identified for these compounds included denitration, hydroxylation, and the formation of dinitroguaiacol, indicating that multiple photochemical reactions occur simultaneously. frontiersin.org The photolysis of 5NG was observed to be slower than that of 4NG. frontiersin.org

The following table summarizes the kinetic data for the photolysis of related nitroaromatic compounds.

| Compound | Conditions | Order of Reaction | Half-life | Reference |

| Nitrobenzene | Polychromatic light, aqueous solution | Zero-order | Not specified | nih.gov |

| Nitrophenols | Polychromatic light, aqueous solution | Zero-order | Not specified | nih.gov |

| 4-Nitroguaiacol | Artificial sunlight, aqueous solution (<0.45 mM) | First-order | 125 hours | frontiersin.org |

| 5-Nitroguaiacol | Artificial sunlight, aqueous solution (<0.45 mM) | First-order | 167 hours | frontiersin.org |

It is plausible that the photolysis of this compound would proceed through similar pathways, including the formation of a phenoxy radical and subsequent reactions leading to ring cleavage or polymerization. The presence of the methoxy (B1213986) group may influence the rate and products of photolysis due to its electron-donating nature.

Hydrolytic Transformation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for potential hydrolysis would be the benzylic alcohol group. However, benzyl (B1604629) alcohol itself is generally considered to be stable under neutral pH conditions and is not readily hydrolyzed. nih.gov

The stability of the C-O bond in benzyl alcohol is significant, and its hydrolysis would typically require acidic or basic conditions. While no specific studies on the hydrolytic transformation of this compound were found, the stability of the benzyl alcohol functional group suggests that hydrolysis is unlikely to be a major degradation pathway under typical environmental conditions (pH 5-9). The electronic effects of the nitro and methoxy groups on the aromatic ring could influence the reactivity of the benzylic alcohol, but significant hydrolysis is not anticipated without specific catalytic conditions.

Biological Degradation Mechanisms and Metabolites

The biological degradation of nitroaromatic compounds is a well-studied field, with numerous microorganisms capable of transforming these xenobiotic compounds. nih.govnih.govcswab.org The degradation of this compound is expected to proceed through pathways established for other nitroaromatic and methoxylated aromatic compounds.

The initial steps in the biodegradation of nitroaromatic compounds can follow either reductive or oxidative pathways.

Reductive Pathways: Under anaerobic conditions, the nitro group is often the first point of attack. Bacteria can reduce the nitro group sequentially to a nitroso group, a hydroxylamino group, and finally to an amino group, forming (2-Methoxy-5-aminophenyl)methanol. nih.govmdpi.com This reduction is typically carried out by nitroreductases. mdpi.com The resulting aromatic amine is generally more susceptible to further degradation than the parent nitro compound.

Oxidative Pathways: Under aerobic conditions, microorganisms can employ oxygenase enzymes to initiate the degradation process. nih.govnih.gov For this compound, two primary oxidative scenarios are possible:

Oxidation of the Methanol (B129727) Group: The primary alcohol group can be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding aldehyde ((2-Methoxy-5-nitrophenyl)methanal) and then the carboxylic acid ((2-Methoxy-5-nitrophenyl)carboxylic acid). nih.gov This pathway is common for the degradation of benzyl alcohols. nih.gov

Attack on the Aromatic Ring: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govnih.gov This is a common strategy for the degradation of nitrophenols and other nitroaromatics. nih.govmdpi.com The resulting methoxy-substituted catechol or hydroquinone (B1673460) derivatives would then be substrates for ring cleavage enzymes.

The methoxy group can also be a target for microbial degradation. O-demethylation is a common reaction in the breakdown of methoxylated aromatic compounds, which would convert the methoxy group to a hydroxyl group, forming a dihydroxynitrophenyl derivative.

The ultimate fate of the aromatic ring is its cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

The following table outlines the potential key enzymes and metabolites involved in the biological degradation of this compound based on known pathways for related compounds.

| Degradation Pathway | Key Enzymes | Potential Metabolites | Reference |

| Reductive | Nitroreductase | (2-Methoxy-5-nitrosophenyl)methanol, (2-Methoxy-5-hydroxylaminophenyl)methanol, (2-Methoxy-5-aminophenyl)methanol | nih.govmdpi.com |

| Oxidative (Methanol Group) | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | (2-Methoxy-5-nitrophenyl)methanal, (2-Methoxy-5-nitrophenyl)carboxylic acid | nih.gov |

| Oxidative (Ring Hydroxylation/Denitration) | Monooxygenase, Dioxygenase | Methoxy-nitrocatechols, Methoxy-hydroquinones, Nitrite | nih.govnih.govmdpi.com |

| O-Demethylation | O-demethylase | Dihydroxynitrophenyl derivatives | N/A |

Q & A

Basic Question: What are the optimal conditions for synthesizing (2-Methoxy-5-nitrophenyl)methanol, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nitration and methoxylation of precursor aromatic compounds. For example, nitration of 2-methoxyphenyl derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by reduction of the nitro group or hydroxylation. Purity validation requires a combination of:

- HPLC with UV detection (λ = 254 nm) for quantifying impurities .

- Mass spectrometry (MS) to confirm molecular weight (expected m/z ~ 199.14 for C₈H₉NO₄) .

- ¹H NMR in deuterated methanol (δ 3.9 ppm for methoxy protons, δ 4.6 ppm for hydroxymethyl) .

Basic Question: How does the nitro group influence the stability of this compound under varying storage conditions?

Methodological Answer:

The nitro group enhances susceptibility to photodegradation and thermal decomposition. Stability protocols include:

- Storage : 0–6°C in amber vials to prevent light-induced radical formation .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Degradation products : Likely include nitroso derivatives or demethylated analogs, identifiable via LC-MS/MS .

Advanced Question: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

Key challenges include over-nitration and methoxy group displacement. Mitigation strategies:

- Directed ortho-metalation : Use t-BuLi to deprotonate the hydroxymethyl group, enabling selective substitution at the 5-position .

- Protection/deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent oxidation during nitration .

- Kinetic control : Maintain reaction temperatures below –10°C to suppress polysubstitution .

Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

In silico approaches include:

- Molecular docking : Simulate binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., nitro group electron-withdrawing effects) .

- ADMET prediction : Use SwissADME to evaluate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Advanced Question: What spectroscopic techniques resolve contradictions in tautomeric forms of this compound?

Methodological Answer:

Tautomeric equilibria between keto-enol forms can be resolved via:

- IR spectroscopy : Detect enol tautomers by O–H stretching frequencies (3200–3600 cm⁻¹) .

- ¹³C NMR : Compare chemical shifts of carbonyl carbons (δ ~190 ppm for keto vs. δ ~170 ppm for enol) .

- X-ray crystallography : Definitive structural assignment using single-crystal diffraction data .

Basic Question: What are the key safety hazards when handling this compound?

Methodological Answer:

- Toxicity : Nitroaromatics may cause methemoglobinemia; use fume hoods and PPE (gloves, lab coats) .

- Flammability : Methanol solutions are flammable; store away from ignition sources .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Question: How does this compound interact with DNA in pharmacological studies?

Methodological Answer:

Mechanistic studies employ:

- UV-Vis titration : Monitor hypochromism at 260 nm to assess intercalation .

- Viscosity measurements : Increased DNA viscosity confirms intercalative binding .

- Molecular dynamics : Simulate binding modes using AMBER force fields to predict groove vs. intercalation preferences .

Basic Question: What solvent systems are compatible with this compound for chromatographic analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.